2-(2-Methoxyphenoxy)nicotinic acid
Description
2-(2-Methoxyphenoxy)nicotinic acid is a synthetic nicotinic acid derivative characterized by a methoxyphenoxy substituent at the 2-position of the nicotinic acid core. Nicotinic acid (pyridine-3-carboxylic acid) derivatives are widely studied for their pharmacological properties, including anti-inflammatory and analgesic activities . The methoxyphenoxy group in this compound introduces steric and electronic modifications that influence its reactivity, bioavailability, and interaction with biological targets.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-17-10-6-2-3-7-11(10)18-12-9(13(15)16)5-4-8-14-12/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIKYFHSDBUCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Anti-Inflammatory Nicotinic Acid Derivatives
Nicotinic acid derivatives with aryloxy substitutions have shown enhanced anti-inflammatory activity compared to classical non-steroidal anti-inflammatory drugs (NSAIDs). For example:
- Compound 1, 2a,b (2-substituted phenylnicotinic acids): These derivatives demonstrated superior analgesic and anti-inflammatory effects to mefenamic acid in preclinical studies .
Table 1: Anti-Inflammatory Activity of Selected Nicotinic Acid Derivatives
Substituent Position and Electronic Effects
The position of the methoxyphenoxy group significantly impacts biological activity and physicochemical properties:
Halogen-Substituted Derivatives
Halogenated analogs, such as 2-chloro-6-(2-methoxyphenyl)nicotinic acid , introduce electron-withdrawing effects that may enhance binding affinity or alter solubility. However, their therapeutic applications are less explored compared to methoxy-substituted derivatives .
Table 2: Physicochemical Properties of Selected Analogs
| Compound | LogP (Predicted) | Solubility | Key Substituent |
|---|---|---|---|
| This compound | ~2.5 | Moderate | Methoxyphenoxy |
| 5-(2-Fluorophenyl)-2-hydroxynicotinic acid | ~1.8 | High | Fluoro, hydroxyl |
| 2-Chloro-6-(2-methoxyphenyl)nicotinic acid | ~3.0 | Low | Chloro, methoxyphenyl |
Lignin Depolymerization Byproducts
2-(2-Methoxyphenoxy)propionic acid, a structural analog, undergoes ethanolysis to yield aromatic esters, suggesting that nicotinic acid derivatives with methoxyphenoxy groups may also participate in biomass valorization processes .
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